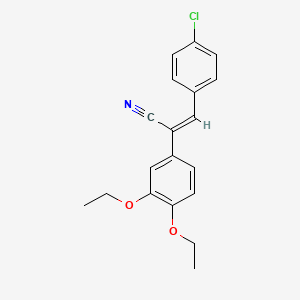
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile, also known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of acrylonitrile derivatives and is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
作用机制
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile inhibits the NF-κB pathway by binding to the cysteine residues of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models.
实验室实验的优点和局限性
One of the major advantages of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is its potent inhibitory effect on the NF-κB pathway, which makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has not been tested extensively in human clinical trials, and its safety profile is not well-established.
未来方向
There are several future directions for 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile.
2. Investigating the safety and efficacy of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in human clinical trials.
3. Exploring the potential of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a treatment for other diseases, such as neurodegenerative disorders and viral infections.
4. Studying the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in more detail to identify potential targets for drug development.
5. Developing 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is a potent inhibitor of the NF-κB pathway and has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Although there are limitations to its use in lab experiments, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research is a rapidly growing field with many future directions. Further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile and its potential therapeutic applications.
合成方法
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 4-chlorobenzaldehyde, 3,4-diethoxybenzaldehyde, malononitrile, and ammonium acetate in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation reaction followed by a Michael addition reaction, resulting in the formation of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a yellow crystalline solid.
科学研究应用
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to inhibit the NF-κB pathway, which is overactive in many diseases, leading to inflammation and cell proliferation. By inhibiting this pathway, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can potentially reduce inflammation and tumor growth.
属性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-7-15(12-19(18)23-4-2)16(13-21)11-14-5-8-17(20)9-6-14/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOUMJBWJPGGJW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
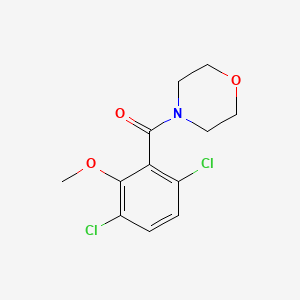
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

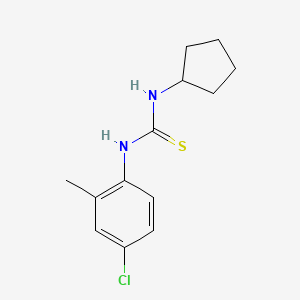
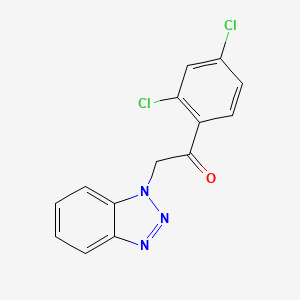
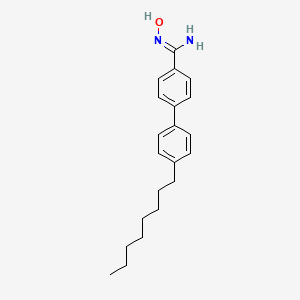
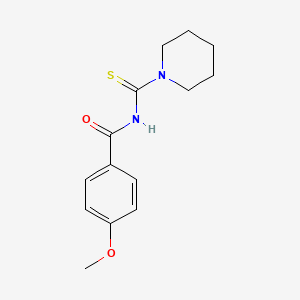

![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

